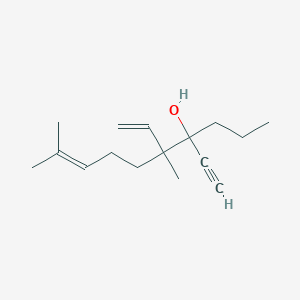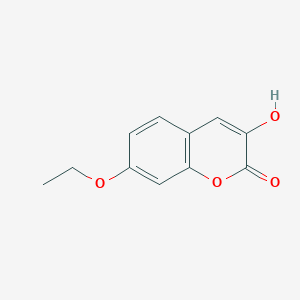![molecular formula C17H18 B14363046 1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene CAS No. 90173-53-8](/img/structure/B14363046.png)
1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene is an organic compound with the molecular formula C16H16 It is a derivative of styrene and is characterized by the presence of an ethenyl group and a 4-methylphenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene can be synthesized through several methods. One common approach involves the alkylation of 4-methylacetophenone with an appropriate alkylating agent, followed by dehydrogenation to introduce the ethenyl group. The reaction conditions typically involve the use of catalysts such as palladium or platinum and high temperatures to facilitate the dehydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and dehydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene involves its interaction with various molecular targets and pathways. The ethenyl group can undergo polymerization reactions, forming long-chain polymers through a free radical mechanism.
Comparison with Similar Compounds
1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene can be compared with other similar compounds such as:
1-Ethenyl-4-methylbenzene:
1-Ethenyl-4-ethylbenzene: This compound has an ethyl group instead of the 4-methylphenyl group, resulting in different chemical properties and reactivity.
1-(4-Methylphenyl)ethanol: This compound contains a hydroxyl group instead of the ethenyl group, leading to different applications and reactivity.
Properties
CAS No. |
90173-53-8 |
|---|---|
Molecular Formula |
C17H18 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-ethenyl-4-[1-(4-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C17H18/c1-4-15-7-11-17(12-8-15)14(3)16-9-5-13(2)6-10-16/h4-12,14H,1H2,2-3H3 |
InChI Key |
OXSRPYAZKHDLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


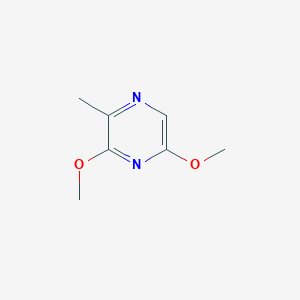
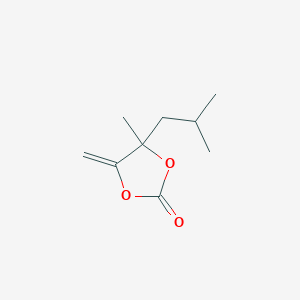
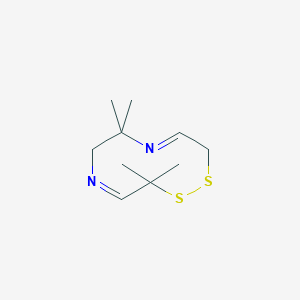
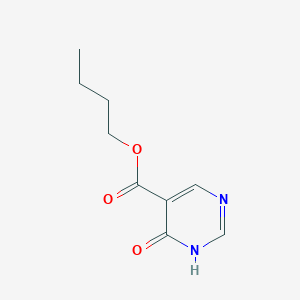
![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)
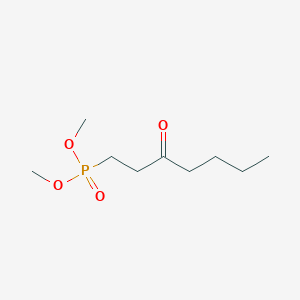
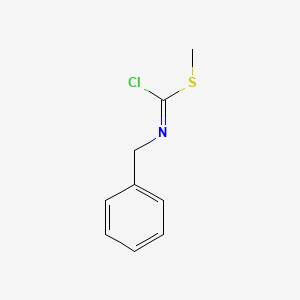
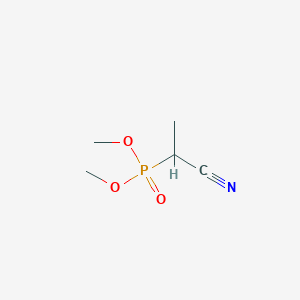
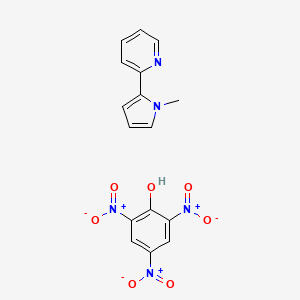
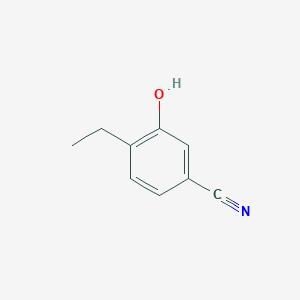
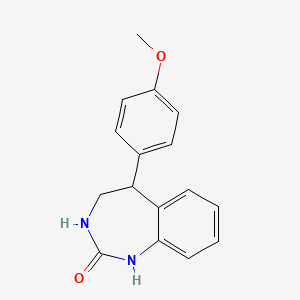
![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)
